2-Furanol, 3,3-diethyltetrahydro-
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Overview
Description
2-Furanol, 3,3-diethyltetrahydro- is a heterocyclic organic compound belonging to the furan family. Furans are characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes two ethyl groups attached to the tetrahydrofuran ring. Furans and their derivatives have a wide range of applications in various industries, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanol, 3,3-diethyltetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines. Another method is the decarbonylation of furfural derivatives .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of furfural or its derivatives. The process requires specific catalysts, such as palladium or nickel, and is conducted under high pressure and temperature to achieve the desired product yield .
Chemical Reactions Analysis
Types of Reactions: 2-Furanol, 3,3-diethyltetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Furanones and other oxygenated furans.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated, nitrated, or sulfonated furans.
Scientific Research Applications
2-Furanol, 3,3-diethyltetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of 2-Furanol, 3,3-diethyltetrahydro- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Furfural: A precursor to many furan derivatives.
Furfuryl alcohol: Used in the production of resins and polymers.
Tetrahydrofuran: A solvent and intermediate in organic synthesis.
Uniqueness: 2-Furanol, 3,3-diethyltetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its diethyl substitution makes it more hydrophobic compared to other furan derivatives, influencing its reactivity and applications .
Properties
CAS No. |
57261-84-4 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3,3-diethyloxolan-2-ol |
InChI |
InChI=1S/C8H16O2/c1-3-8(4-2)5-6-10-7(8)9/h7,9H,3-6H2,1-2H3 |
InChI Key |
HKFYWOSUJNGFPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC1O)CC |
Origin of Product |
United States |
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